Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core linked to a piperazine ring via a carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Attachment of the Piperazine Ring: The pyrido[2,3-d]pyrimidine core is then reacted with piperazine in the presence of a suitable base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways involved in cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Uniqueness: Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is unique due to its combined structural features of both pyrido[2,3-d]pyrimidine and piperazine, which contribute to its broad spectrum of biological activities . This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
ethyl 4-pyrido[2,3-d]pyrimidin-4-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-14(20)19-8-6-18(7-9-19)13-11-4-3-5-15-12(11)16-10-17-13/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
VYVPXPFYUUKNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CC=N3 |
Origin of Product |
United States |
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